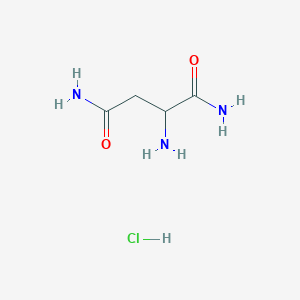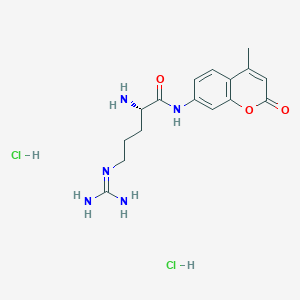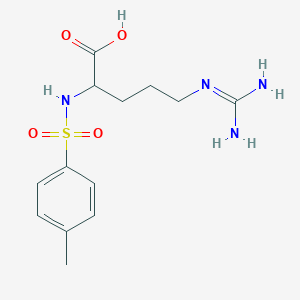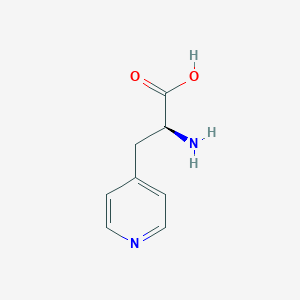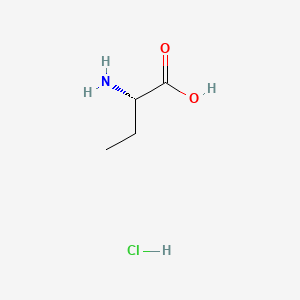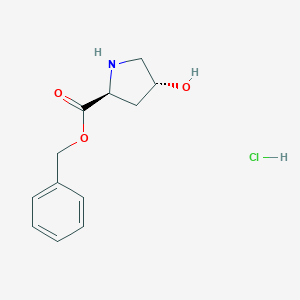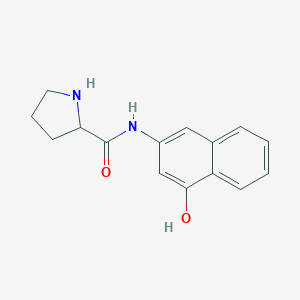
(3R)-3-aminopropane-1,1,3-tricarboxylic acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with various reagents .Physical And Chemical Properties Analysis
This involves determining properties like solubility, melting point, boiling point, density, refractive index, and specific rotation .Scientific Research Applications
Drug Delivery
Gamma-Carboxy-D-glutamic acid has potential applications in drug delivery systems. Its polymeric form, γ-PGA, can be used to create nanoparticles that enhance the delivery and efficacy of drugs, particularly in cancer treatment .
Wound Healing
In the medical field, γ-PGA is also explored for its capabilities in wound healing. It can be utilized as a scaffold material that supports cell growth and tissue regeneration .
Tissue Engineering
Due to its biocompatibility and biodegradability, gamma-Carboxy-D-glutamic acid is a promising material for tissue engineering applications. It can help in developing tissues and organs for medical purposes .
Bioremediation
Gamma-Carboxy-D-glutamic acid plays a role in bioremediation processes. It can be used to treat environmental waste through microbial fermentation, reducing eutrophication and serving as an agricultural fertilizer .
Water Absorption and Retention
The environmental-friendly polymer properties of γ-PGA, such as strong water absorption and retention, make it useful in agricultural practices to maintain soil moisture levels .
Anticancer Activities
Conjugating carboxyl groups of γ-PGA with anticancer drugs like cisplatin forms complex nanoparticles that show prolonged blood retention and significant inhibition of cancer cell proliferation .
Mechanism of Action
Target of Action
Gamma-Carboxy-D-glutamic acid, also known as (3R)-3-aminopropane-1,1,3-tricarboxylic acid or (2S)-2-azaniumyl-3-pyridin-3-ylpropanoate, primarily targets proteins involved in blood coagulation and bone metabolism . These include Prothrombin , Factor X , Factor IX , and Factor VII in the coagulation cascade, and Osteocalcin and Bone-Gla protein in bone metabolism . These proteins require gamma-carboxyglutamic acid for their proper functioning .
Mode of Action
Gamma-Carboxy-D-glutamic acid is synthesized by the post-translational modification of glutamic acid residues . This reaction is catalyzed by a hepatic carboxylase, which requires reduced vitamin K, oxygen, and carbon dioxide . The unique metal binding properties of gamma-carboxyglutamic acid confer metal binding character to the proteins into which it is incorporated . In prothrombin, gamma-carboxyglutamic acid residues bound to metal ions participate as an intramolecular non-covalent bridge to maintain protein conformation . Additionally, these amino acids participate in the calcium-dependent molecular assembly of proteins on membrane surfaces through intermolecular bridges involving gamma-carboxyglutamic acid and metal ions .
Biochemical Pathways
Gamma-Carboxy-D-glutamic acid plays a crucial role in the coagulation cascade and bone metabolism . In the coagulation cascade, it is involved in the activation of various clotting factors, which are essential for blood clotting . In bone metabolism, it is a component of proteins such as osteocalcin and Bone-Gla protein, which are involved in bone formation and mineralization .
Pharmacokinetics
It is known that the synthesis of gamma-carboxy-d-glutamic acid involves the post-translational modification of glutamic acid residues, a process that requires reduced vitamin k, oxygen, and carbon dioxide . The exact absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability remain to be elucidated.
Result of Action
The action of gamma-Carboxy-D-glutamic acid results in the activation of certain proteins, particularly those involved in blood coagulation and bone metabolism . This activation is crucial for the proper functioning of these proteins and, consequently, for the processes of blood clotting and bone formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of gamma-Carboxy-D-glutamic acid. For instance, the availability of reduced vitamin K, oxygen, and carbon dioxide is essential for the synthesis of gamma-Carboxy-D-glutamic acid . Furthermore, the presence of metal ions is necessary for the functioning of proteins that incorporate gamma-Carboxy-D-glutamic acid . Therefore, conditions that affect the availability of these factors can potentially influence the action of gamma-Carboxy-D-glutamic acid.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-aminopropane-1,1,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426426 | |
| Record name | gamma-Carboxy-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-aminopropane-1,1,3-tricarboxylic acid | |
CAS RN |
64153-47-5 | |
| Record name | gamma-Carboxy-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





